

Application Notes and Protocols for Quantifying Levovist™ Signal Intensity in Ultrasound Images

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Compound of Interest

Compound Name: Levovist

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Levovist™ (Bayer AG) is a first-generation ultrasound contrast agent composed of galactose microparticles with a small amount of palmitic acid, which forms a shell around air-filled microbubbles.[1][2] When injected intravenously, these microbubbles enhance the echogenicity of blood, improving the visualization of blood flow and tissue perfusion during ultrasound imaging.[2][3] The quantification of **Levovist™** signal intensity provides valuable data for assessing changes in vascularity and perfusion, which is critical in various research and drug development applications, including oncology, cardiology, and studies of inflammatory diseases.

These application notes provide a detailed overview and protocols for the quantitative analysis of **Levovist™** signal intensity in ultrasound images.

Principle of Contrast-Enhanced Ultrasound with Levovist™

The fundamental principle behind contrast-enhanced ultrasound (CEUS) with **Levovist™** lies in the nonlinear acoustic behavior of the microbubbles. When exposed to an ultrasound field, the microbubbles oscillate, expanding and contracting in response to the pressure waves.[4] This nonlinear oscillation generates harmonic frequencies that are multiples of the fundamental

ultrasound frequency.[5] Modern ultrasound scanners are equipped with contrast-specific imaging modes that detect these harmonic signals while suppressing the linear signals from the surrounding tissue. This results in a high-contrast image that specifically highlights the distribution of the microbubbles within the vasculature.

The intensity of the enhanced signal is proportional to the concentration of microbubbles in the region of interest (ROI), allowing for the quantification of blood volume and perfusion dynamics.
[6]

Quantitative Analysis: Time-Intensity Curves (TIC)

The primary method for quantifying the signal intensity from **Levovist™** is the analysis of Time-Intensity Curves (TIC). A TIC is a graphical representation of the change in signal intensity within a user-defined ROI over time following the administration of the contrast agent.[6][7]

The analysis of TIC data allows for the extraction of several key quantitative parameters that reflect the underlying physiological processes of blood flow and tissue perfusion.

Key TIC Parameters

| Parameter | Abbreviation | Description | Clinical/Research Significance |
|----------------------|--------------|--|---|
| Peak Enhancement | PE | The maximum signal intensity reached during the transit of the contrast agent bolus. | Proportional to the regional blood volume. |
| Time to Peak | TTP | The time taken from the start of enhancement to reach peak intensity. | Reflects the rate of blood flow into the tissue. |
| Area Under the Curve | AUC | The total area under the TIC, representing the total amount of contrast agent that has passed through the ROI. | Correlates with total blood volume and flow over the measured period. |
| Wash-in Rate | WiR | The rate at which the signal intensity increases during the initial phase of enhancement. | Indicates the speed of microbubble arrival and tissue perfusion. |
| Wash-out Rate | WoR | The rate at which the signal intensity decreases after reaching the peak. | Reflects the clearance of the microbubbles from the tissue. |
| Mean Transit Time | MTT | The average time it takes for the microbubbles to pass through the ROI. | Provides an estimate of the average blood velocity within the microvasculature. |

Table 1: Key parameters derived from Time-Intensity Curve analysis.

Experimental Protocols

In-Vitro Quantification of Levovist™ Signal Intensity

Objective: To establish a standardized method for quantifying the acoustic properties of **Levovist™** in a controlled environment using a tissue-mimicking phantom.

Materials:

- **Levovist™** (SH U 508A) powder for suspension
- Sterile, degassed water for injection
- Tissue-mimicking phantom (e.g., gelatin-based or commercially available)
- Ultrasound scanner with a linear transducer and contrast-specific imaging software
- Syringes and needles
- Magnetic stirrer and stir bar
- Acoustic measurement setup (optional, for advanced characterization)

Protocol:

- **Levovist™** Preparation:
 - Reconstitute the **Levovist™** powder with sterile, degassed water according to the manufacturer's instructions to achieve the desired concentration. For in-vitro studies, concentrations of 0.02 mg/mL, 0.2 mg/mL, and 2 mg/mL have been used.[1]
 - Gently agitate the suspension to ensure homogeneity. Avoid vigorous shaking to prevent premature bubble destruction.
- Tissue-Mimicking Phantom Preparation (Gelatin-based):
 - A common formulation for a tissue-mimicking phantom includes gelatin powder, water, and scattering particles to simulate the acoustic properties of tissue.[8]

- Dissolve gelatin (e.g., 10% w/v) in hot, degassed water.
- Add scattering materials such as silicon carbide (SiC) or aluminum oxide (Al₂O₃) to achieve appropriate backscatter properties.[9]
- Incorporate a channel or a chamber within the phantom to circulate the **Levovist**[™] suspension.
- Allow the phantom to solidify at room temperature or in a refrigerator.
- Ultrasound Imaging:
 - Place the ultrasound transducer on the surface of the phantom, ensuring good acoustic coupling with ultrasound gel.
 - Set the ultrasound scanner to a contrast-specific imaging mode (e.g., pulse inversion or amplitude modulation).
 - Optimize imaging parameters such as Mechanical Index (MI), gain, dynamic range, and focus. A low MI is crucial to minimize microbubble destruction.
 - Begin acquiring images before introducing the **Levovist**[™] suspension to establish a baseline.
- Data Acquisition and Analysis:
 - Introduce the prepared **Levovist**[™] suspension into the channel of the phantom at a constant flow rate.
 - Record a cine loop of the contrast enhancement for a sufficient duration to capture the full wash-in and wash-out phases.
 - Using the ultrasound system's analysis software or a dedicated third-party program, draw an ROI within the contrast-filled channel.
 - Generate a TIC from the ROI.

- Fit a mathematical model (e.g., gamma-variate or lognormal function) to the TIC to extract quantitative parameters (PE, TTP, AUC, etc.).

In-Vivo Quantification of Levovist™ Signal Intensity in a Murine Model

Objective: To quantify the perfusion and vascularity in a specific tissue or tumor in a living mouse model using **Levovist™**.

Materials:

- **Levovist™**
- Sterile saline
- Anesthesia (e.g., isoflurane)
- Animal model (e.g., C57BL/6 mouse with a subcutaneously implanted tumor)[10]
- High-frequency ultrasound system with a linear transducer and contrast imaging capabilities
- Catheter for intravenous injection (e.g., tail vein)
- Physiological monitoring equipment (ECG, respiration, temperature)

Protocol:

- Animal Preparation:
 - Anesthetize the mouse using isoflurane (e.g., 2-3% for induction, 1-1.5% for maintenance).[10]
 - Remove the fur from the imaging area using a depilatory cream to ensure good acoustic coupling.[10]
 - Place the mouse on a heated platform to maintain body temperature.
 - Insert a catheter into the tail vein for the administration of **Levovist™**. [11]

- Ultrasound Imaging:
 - Apply a generous amount of pre-warmed ultrasound gel to the imaging area.
 - Position the ultrasound transducer over the region of interest (e.g., tumor).
 - Obtain baseline B-mode and contrast-mode images before injecting **Levovist™**.
 - Optimize scanner settings (low MI, appropriate gain, and dynamic range).
- **Levovist™** Administration and Data Acquisition:
 - A typical dose for clinical use in humans is 300 mg/mL in an 8.5 mL volume.[3] For murine models, the dose should be scaled down appropriately based on body weight.
 - Administer a bolus injection of the **Levovist™** suspension via the tail vein catheter, followed by a saline flush.[11]
 - Immediately start recording a cine loop of the contrast enhancement for at least 2-3 minutes to capture the vascular and late phases.
- Data Analysis:
 - Transfer the acquired cine loop to an analysis workstation.
 - Draw ROIs over the tumor and a reference tissue (e.g., adjacent muscle or contralateral tissue).
 - Generate TICs for each ROI.
 - Perform curve fitting using a suitable mathematical model to extract quantitative perfusion parameters.
 - Compare the parameters between the tumor and the reference tissue.

Data Presentation

Quantitative data from TIC analysis should be summarized in tables for clear comparison between different experimental groups or conditions.

| Group | Peak Enhancement (Arbitrary Units) | Time to Peak (s) | Area Under the Curve (Arbitrary Units * s) |
|-------------|---------------------------------------|------------------|--|
| Control | Mean \pm SD | Mean \pm SD | Mean \pm SD |
| Treatment 1 | Mean \pm SD | Mean \pm SD | Mean \pm SD |
| Treatment 2 | Mean \pm SD | Mean \pm SD | Mean \pm SD |

Table 2: Example of a data summary table for in-vivo experiments.

A study on focal liver lesions provided the following quantitative data for Rise Time (RT) and Late-Phase Ratio (LPR) which can be used for differentiation of benign and malignant lesions.

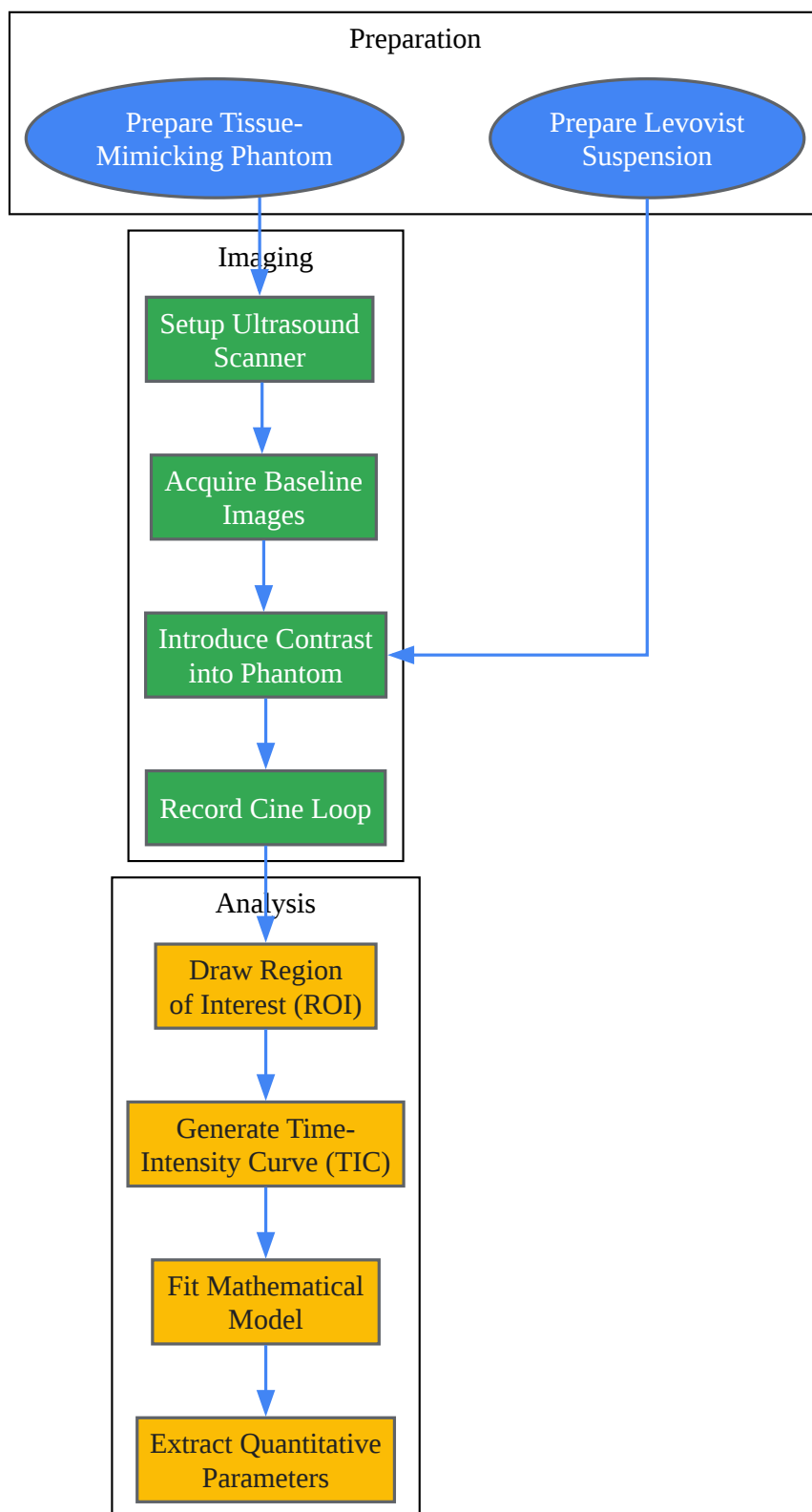
[\[12\]](#)

| Lesion Type | Rise Time (s) | Late-Phase Ratio |
|---------------------------|-----------------|------------------|
| Benign | 14.8 \pm 13.8 | 1.59 \pm 1.59 |
| Malignant | 9.3 \pm 3.8 | 0.38 \pm 0.23 |
| Hemangioma | 23.4 \pm 16.2 | - |
| Adenoma | 22.8 \pm 15.3 | - |
| Focal Nodular Hyperplasia | 6.4 \pm 0.7 | - |

Table 3: Quantitative parameters for differentiating liver lesions. Data from Schwarz et al., 2021.[\[12\]](#)

Visualization of Workflows and Models

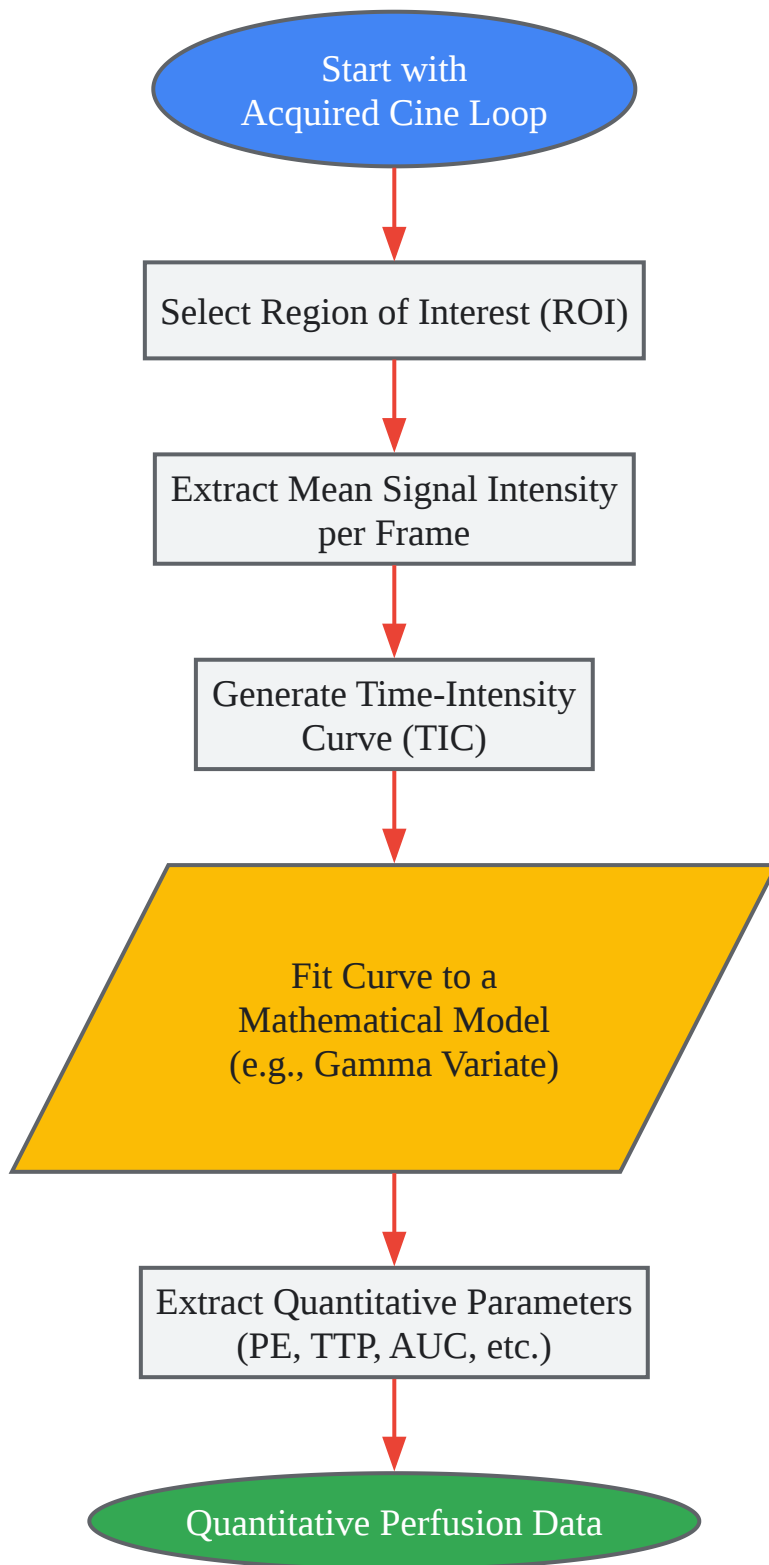
Experimental Workflow for In-Vitro Quantification



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In-Vitro Quantification Workflow

Logical Flow of Time-Intensity Curve Analysis



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Time-Intensity Curve Analysis Flow

Mathematical Modeling of Time-Intensity Curves

The wash-in and wash-out kinetics of **Levovist™** can be described by mathematical models, most commonly the gamma-variate function and the lognormal distribution.

Gamma-Variate Function: This function is widely used to model the passage of a tracer through a vascular bed. The general form of the function is:

$$C(t) = K * (t - t_0)^\alpha * e^{-(t - t_0)/\beta}$$

Where:

- $C(t)$ is the concentration of the contrast agent at time t .
- K is a scaling factor.
- t_0 is the appearance time of the contrast agent.
- α and β are parameters that determine the shape of the curve, related to the dispersion and clearance of the tracer.[\[13\]](#)

Lognormal Distribution: This model is also used to describe the distribution of transit times of the contrast agent through the vasculature. The probability density function is given by:

$$f(t) = (1 / (t * \sigma * \sqrt{2\pi})) * e^{-((\ln(t) - \mu)^2 / (2 * \sigma^2))}$$

Where:

- t is time.
- μ is the mean of the logarithm of the transit times.
- σ is the standard deviation of the logarithm of the transit times.[\[14\]](#)[\[15\]](#)

The choice of model can depend on the specific application and the characteristics of the observed TIC.

Conclusion

The quantification of **Levovist™** signal intensity using Time-Intensity Curve analysis is a powerful tool for researchers, scientists, and drug development professionals. By following standardized in-vitro and in-vivo protocols and applying appropriate mathematical models, it is possible to obtain reliable and reproducible data on tissue perfusion and vascularity. This information is invaluable for understanding disease processes and evaluating the efficacy of novel therapeutics.

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